Cas no 922995-96-8 (2-methyl-6-(4-nitrophenyl)-2,3-dihydropyridazin-3-one)

2-Methyl-6-(4-nitrophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic organic compound featuring a dihydropyridazinone core substituted with a methyl group at the 2-position and a 4-nitrophenyl moiety at the 6-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the nitro group enhances its utility in further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution. Its rigid scaffold may also contribute to binding affinity in bioactive molecules. The compound is typically characterized by high purity and stability under standard conditions, ensuring consistent performance in research and industrial applications.
2-methyl-6-(4-nitrophenyl)-2,3-dihydropyridazin-3-one structure
922995-96-8 structure
Product Name:2-methyl-6-(4-nitrophenyl)-2,3-dihydropyridazin-3-one
CAS No:922995-96-8
MF:C11H9N3O3
MW:231.207462072372
CID:5498120
PubChem ID:7665276
Update Time:2025-06-07

2-methyl-6-(4-nitrophenyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • VU0497932-1
    • 2-methyl-6-(4-nitrophenyl)-2,3-dihydropyridazin-3-one
    • 922995-96-8
    • F2774-2007
    • 2-methyl-6-(4-nitrophenyl)pyridazin-3-one
    • 2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one
    • AKOS024465441
    • Inchi: 1S/C11H9N3O3/c1-13-11(15)7-6-10(12-13)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3
    • InChI Key: UZBUHKGYOAFLSM-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(C2C=CC(=CC=2)[N+](=O)[O-])=NN1C

Computed Properties

  • Exact Mass: 231.06439116g/mol
  • Monoisotopic Mass: 231.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 78.5Ų

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Additional information on 2-methyl-6-(4-nitrophenyl)-2,3-dihydropyridazin-3-one

Comprehensive Overview of 2-methyl-6-(4-nitrophenyl)-2,3-dihydropyridazin-3-one (CAS No. 922995-96-8)

The compound 2-methyl-6-(4-nitrophenyl)-2,3-dihydropyridazin-3-one (CAS No. 922995-96-8) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This dihydropyridazinone derivative is characterized by a nitrophenyl substituent, which enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of enzyme inhibitors and anti-inflammatory agents.

One of the key reasons for the growing interest in 2-methyl-6-(4-nitrophenyl)-2,3-dihydropyridazin-3-one is its role as a scaffold in medicinal chemistry. The presence of the nitro group and the methyl substitution on the pyridazinone ring offers opportunities for further functionalization, enabling the synthesis of diverse analogs. Recent studies have highlighted its potential in targeting oxidative stress-related pathways, a topic of high relevance given the current focus on neurodegenerative diseases and aging. This aligns with the surge in searches for "novel antioxidant compounds" and "small molecule therapeutics for brain health."

From a synthetic perspective, CAS No. 922995-96-8 is often utilized in multicomponent reactions (MCRs), which are favored for their efficiency and atom economy. The compound's electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, making it a versatile building block. In the context of green chemistry, researchers are investigating solvent-free and catalytic methods to optimize its synthesis, addressing the demand for sustainable chemical processes—a hot topic in both academic and industrial settings.

The physicochemical properties of 2-methyl-6-(4-nitrophenyl)-2,3-dihydropyridazin-3-one also contribute to its appeal. Its moderate solubility in polar organic solvents and stability under ambient conditions make it practical for laboratory use. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to characterize its purity, a critical factor given the emphasis on quality control in chemical manufacturing. This ties into frequent search queries like "HPLC methods for heterocyclic compounds" and "NMR data interpretation for nitrophenyl derivatives."

Beyond pharmaceuticals, this compound has shown promise in material science, particularly in the design of organic semiconductors and photoactive materials. The nitrophenyl moiety's ability to participate in charge-transfer interactions makes it a candidate for optoelectronic applications, a field experiencing rapid growth due to advancements in renewable energy technologies. This connection to "organic photovoltaics" and "molecular electronics" reflects broader societal trends toward sustainable energy solutions.

In summary, 2-methyl-6-(4-nitrophenyl)-2,3-dihydropyridazin-3-one (CAS No. 922995-96-8) represents a multifaceted compound with applications spanning drug development, synthetic methodology, and advanced materials. Its structural versatility and alignment with contemporary research priorities ensure its continued relevance in scientific discourse. As interest in targeted drug delivery and green synthesis grows, this compound is poised to remain a focal point for innovation.

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